Desoxiepinefrina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

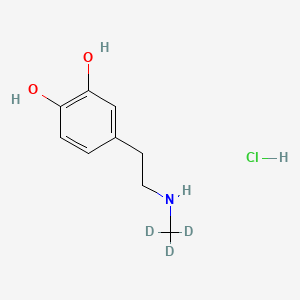

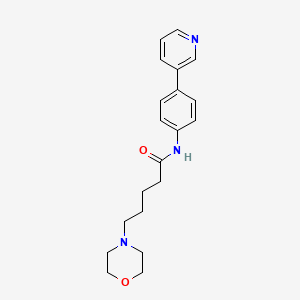

Deoxyepinephrine, also known as N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . It belongs to the catecholamine family and is an adrenergic and dopamine receptor agonist .

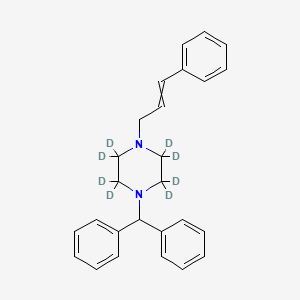

Molecular Structure Analysis

Deoxyepinephrine has a molecular formula of C9H13NO2 . Its IUPAC name is 4-[2-(methylamino)ethyl]benzene-1,2-diol . The molecular weight of Deoxyepinephrine is 167.20 g/mol .

Physical and Chemical Properties Analysis

Deoxyepinephrine is a colorless crystalline solid . It has a molecular weight of 167.20 g/mol . The melting point of Deoxyepinephrine is reported to be between 188 to 189 °C .

Aplicaciones Científicas De Investigación

Investigación de Alcaloides Vegetales

La desoxiepinefrina está presente como un alcaloide menor en ciertas plantas. Su presencia en especies como el cactus peyote y la retama escocesa tiene implicaciones para comprender la bioquímica vegetal y los posibles usos terapéuticos .

Fisiología Animal

Este compuesto se ha aislado de la médula adrenal de cerdos y vacas, y del sapo Rhinella marina. Sirve como modelo para estudiar el papel de las catecolaminas en las respuestas al estrés animal y los mecanismos de adaptación .

Síntesis y Análisis Químico

La síntesis de this compound ha sido objeto de investigación química, proporcionando información sobre los métodos de síntesis de compuestos relacionados con las catecolaminas. Su preparación implica pasos como la formación de bases de Schiff y la N-metilación, que son fundamentales en la síntesis orgánica .

Safety and Hazards

Mecanismo De Acción

Target of Action

Deoxyepinephrine, also known by the common names N-methyldopamine and epinine, is an organic compound and natural product that is structurally related to the important neurotransmitters dopamine and epinephrine . All three of these compounds also belong to the catecholamine family . The pharmacology of epinine largely resembles that of its “parent”, dopamine .

Mode of Action

It is known to be a sympathomimetic, vasoconstrictor agent . This suggests that it likely interacts with adrenergic receptors, similar to epinephrine, leading to vasoconstriction and increased blood pressure.

Biochemical Pathways

Epinephrine, for instance, is regulated in part through its biosynthesis catalyzed by the final enzyme in the catecholamine pathway, phenylethanolamine N-methyltransferase (PNMT) .

Result of Action

Given its classification as a sympathomimetic, vasoconstrictor agent , it likely leads to increased blood pressure. This is supported by early studies noting its ability to raise blood pressure .

Action Environment

It is worth noting that deoxyepinephrine has been found in various environments, including plants, insects, and animals , suggesting that it may be stable and active in a variety of conditions.

Análisis Bioquímico

Biochemical Properties

The pharmacology of Deoxy Epinephrine largely resembles that of its “parent”, dopamine . It interacts with various enzymes and proteins, particularly those involved in the catecholamine pathway. The nature of these interactions is largely regulatory, with Deoxy Epinephrine acting as a key modulator of biochemical reactions within this pathway .

Cellular Effects

Deoxy Epinephrine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase diuresis and natriuresis, effects that are thought to be due to the activation of renal D1 receptors .

Molecular Mechanism

At the molecular level, Deoxy Epinephrine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is largely tied to its role as a dopamine receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxy Epinephrine have been observed to change over time. For instance, in a swine model of pediatric in-hospital cardiac arrest, it was found that the effects of Deoxy Epinephrine on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .

Dosage Effects in Animal Models

The effects of Deoxy Epinephrine vary with different dosages in animal models. For example, in a study involving anesthetized animals, it was found that at lower doses, Deoxy Epinephrine exerted its effects only at DA (D2) receptors, but did not activate α- or β-adrenoceptors .

Metabolic Pathways

Deoxy Epinephrine is involved in the catecholamine metabolic pathway . It interacts with various enzymes and cofactors within this pathway, and can have effects on metabolic flux or metabolite levels.

Propiedades

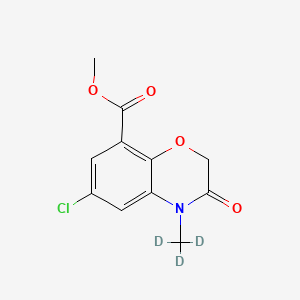

IUPAC Name |

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747488 |

Source

|

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101905-96-8 |

Source

|

| Record name | 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)

![(1Z)-2,2,2-Trifluoro-N-[(4-methylbenzene-1-sulfonyl)oxy]-1-phenylethan-1-imine](/img/structure/B589788.png)